molecular formula C13H18O B3376001 2-Methyl-1-(4-propylphenyl)propan-1-one CAS No. 116706-95-7

2-Methyl-1-(4-propylphenyl)propan-1-one

Cat. No. B3376001
CAS RN: 116706-95-7
M. Wt: 190.28 g/mol
InChI Key: JPYAWFPFHVJXHN-UHFFFAOYSA-N
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Description

“2-Methyl-1-(4-propylphenyl)propan-1-one” is a chemical compound with the molecular formula C13H18O . It is also known as "2-Methyl-1-(4-propylphenyl)-1-propanone" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 190.28 .

Scientific Research Applications

X-ray Structures and Computational Studies

  • 2-Methyl-1-(4-propylphenyl)propan-1-one has been studied for its structural properties using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. These methods help in characterizing the molecular structure and understanding the electronic properties of such compounds (Nycz et al., 2011).

Synthesis and Biological Activity

  • A study focused on synthesizing a series of compounds, including derivatives similar to this compound, and testing them against various human pathogens. These compounds were evaluated for their antimicrobial and antioxidant activities, which are essential for developing new pharmaceutical agents (Čižmáriková et al., 2020).

Safety and Efficacy in Animal Feed

  • Research on the safety and efficacy of certain chemical groups, including derivatives of this compound, has been conducted for their use as flavorings in animal feed. This research is crucial for ensuring the health and well-being of livestock (Westendorf, 2012).

Novel Derivatives with Antimicrobial and Anti-cancer Properties

  • New derivatives of this compound have been isolated and studied for their potential anti-Gram-negative bacterial properties and impact on cancer cells. Such research contributes to the development of new therapeutic agents (Wang et al., 2021).

Synthesis and Crystal Structures

  • The synthesis and crystal structures of certain chalcone derivatives, related to this compound, have been explored. Understanding these structures aids in the development of new materials with potential applications in various fields (Salian et al., 2018).

Photoinitiators in Polymerization

  • The compound has been used in studies involving macrophotoinitiators for block copolymerization, demonstrating its utility in advanced material science and polymer chemistry (Değirmenci et al., 2002).

Catalytic Transformations

  • Research on the transformation of similar compounds to this compound has been conducted, which is vital for understanding catalytic processes and developing new chemical synthesis methods (Bernas et al., 2015).

properties

IUPAC Name

2-methyl-1-(4-propylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYAWFPFHVJXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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